SB1-F-78
Description
Contextualization of Deubiquitinating Enzymes (DUBs) as Biological Regulators
Deubiquitinating enzymes (DUBs) are a class of proteases that play a crucial role in reversing the process of ubiquitination, a post-translational modification involving the attachment of ubiquitin to a substrate protein. frontiersin.orgresearchgate.net This dynamic and reversible process, balanced by the action of ubiquitin ligases and DUBs, is fundamental to numerous cellular functions, including protein degradation, signal transduction, DNA repair, and cell cycle progression. frontiersin.orgresearchgate.netbohrium.com
The ubiquitin-proteasome system (UPS) is a major pathway for targeted protein degradation in eukaryotic cells. Ubiquitination, mediated by a cascade of E1, E2, and E3 enzymes, can mark proteins for degradation by the 26S proteasome. frontiersin.orgbohrium.comnih.gov DUBs are integral to the UPS, functioning to cleave ubiquitin from substrates. This action can serve multiple purposes within the system, including the recycling of ubiquitin monomers to maintain the cellular pool and regulating substrate entry into the proteasome. nih.govnih.gov For instance, some proteasome-associated DUBs, like RPN11, USP14, and UCHL5, are involved in removing ubiquitin chains just before or during substrate translocation into the proteasome for degradation. nih.govnih.gov Other DUBs can antagonize degradation by removing ubiquitin from proteins, thereby stabilizing them. nih.gov
The critical and diverse roles of DUBs in cellular processes, coupled with their implication in various diseases, including cancer and neurodegenerative disorders, have established them as significant targets in chemical biology research. nih.govmissiontherapeutics.comlumc.nlthemarkfoundation.orgfrontiersin.org Modulating DUB activity with small molecules provides a powerful approach to investigate their biological functions and explore their potential as therapeutic targets. nih.govlumc.nlthemarkfoundation.org The development of selective DUB inhibitors has been a focus of research to dissect the specific roles of individual DUBs within complex cellular pathways. nih.govthemarkfoundation.orgnih.govresearchgate.net
Discovery and Initial Academic Characterization of SB1-F-78
This compound is a small molecule that has garnered attention in academic research as a tool for studying USP30. nih.gov Its discovery and initial characterization were part of broader efforts to identify selective inhibitors for various DUBs to facilitate functional studies. nih.govresearchgate.net
This compound was identified as an inhibitor of Ubiquitin-Specific Protease 30 (USP30). nih.gov USP30 is a DUB primarily localized to the mitochondrial outer membrane and peroxisomes, and it has been implicated in regulating processes such as mitophagy and apoptosis. frontiersin.orgliverpool.ac.uk Research has shown that this compound can inhibit USP30 activity in cellular contexts. nih.gov Activity-based protein profiling mass spectrometry has confirmed the target engagement and potency of certain USP30 inhibitors, including compounds with benzosulfonamide structures, in neuronal cell lines, demonstrating high selectivity against a panel of other endogenous DUBs. nih.gov
Comparative studies with related DUB inhibitors have been conducted to assess the selectivity and utility of compounds like this compound. For instance, this compound has been compared with SB1-F-70, another compound investigated for DUB inhibition. nih.gov Research indicates that this compound is significantly more selective for USP30 in biochemical assays compared to SB1-F-70, which has shown dual specificity for UCHL1 and USP30. nih.gov Proteomics profiling studies have further supported the superior selectivity of this compound, revealing more focal changes in protein abundance upon treatment with this compound compared to the broader effects observed with SB1-F-70. nih.gov This comparative analysis highlights the importance of inhibitor selectivity for accurately interrogating the function of individual DUBs. nih.gov
Rationale for Continued Academic Investigation of this compound
The continued academic investigation of this compound is driven by several factors. Its identification as a relatively selective inhibitor of USP30 provides a valuable chemical tool to further elucidate the biological roles of this specific DUB. nih.govnih.gov Given USP30's involvement in critical processes like mitophagy and its potential links to neurodegenerative diseases, a selective inhibitor like this compound is essential for studying the consequences of USP30 inhibition in various cellular and model systems. frontiersin.orgliverpool.ac.ukmichaeljfox.org Furthermore, the characterization of this compound contributes to the broader effort in chemical biology to develop well-characterized small molecule probes for the DUB family, which is crucial for advancing the understanding of DUB biology and validating them as potential therapeutic targets. nih.govlumc.nlthemarkfoundation.org Understanding the binding mode and structural interactions of inhibitors like this compound with USP30 also provides insights for the rational design of next-generation DUB inhibitors. nih.govbiorxiv.org
Table: Selectivity Comparison of this compound and SB1-F-70
| Compound | Primary Target(s) in Research | Selectivity (Biochemical Assays) | Proteomics Profiling |
| This compound | USP30 | Significantly More Selective | More Focal Changes |
| SB1-F-70 | UCHL1/USP30 | Inferior Selectivity | Broader Changes |
Based on research findings comparing the two compounds. nih.gov
Detailed Research Findings Related to this compound:
Studies utilizing activity-based protein profiling coupled with mass spectrometry have demonstrated that this compound exhibits high potency and selectivity for inhibiting USP30 in neuronal cell lysates. nih.gov The compound has shown an IC50 value in the nanomolar range for USP30 and minimal activity against a panel of other endogenous DUBs tested. nih.gov Enzyme kinetics studies have indicated that this compound binds to USP30 in a slow and tight manner, a characteristic that can be comparable to covalent inhibition despite this compound being described as a noncovalent binder in some contexts. nih.gov Hydrogen-deuterium exchange mass spectrometry and computational docking studies have provided insights into the potential binding mode of USP30 inhibitors, suggesting they may bind to a cleft between the thumb and palm subdomains of USP30, potentially preventing ubiquitin binding. nih.govbiorxiv.org These structural insights are valuable for understanding the basis of USP30 inhibition by this class of compounds. nih.govbiorxiv.org
Current Gaps in Mechanistic Understanding of this compound in Research Models
Despite its use in research, there are current gaps in the complete mechanistic understanding of this compound's effects in research models. While studies have shown that this compound is a more selective inhibitor of USP30 compared to other compounds like SB1-F-70 in biochemical assays, its precise and comprehensive mechanism of action within complex cellular environments and in vivo research models requires further elucidation. nih.gov
One significant gap lies in fully characterizing the cellular targets and off-target effects of this compound across different cell types and conditions. Although initial profiling suggests a degree of selectivity for USP30, the potential for off-target interactions, even modest ones, can influence experimental outcomes and complicate the interpretation of results. nih.gov For instance, studies comparing this compound and SB1-F-70 noted that the inferior selectivity of SB1-F-70 manifested in a larger number of protein changes compared to the more focused changes observed with this compound treatment, highlighting the importance of understanding these selectivity profiles in detail. nih.gov
Furthermore, the downstream consequences of USP30 inhibition by this compound in various biological pathways are not yet fully mapped out in research models. While proteomics can identify changes in protein abundance following treatment, the intricate signaling cascades and functional outcomes regulated by USP30 and affected by this compound require more in-depth investigation. nih.gov The dynamic nature of ubiquitination and deubiquitination within the crowded cellular environment adds another layer of complexity to understanding how inhibitors like this compound exert their effects. nih.govacs.org
Current research often relies on in vitro biochemical assays and cellular models, and translating these findings to the more complex environment of in vivo research models presents challenges. nih.gov The pharmacokinetics and pharmacodynamics of this compound within living organisms, and how these factors influence its interaction with USP30 and potential off-targets, represent areas where understanding is still developing. Addressing these gaps through further detailed research will be crucial for fully leveraging this compound as a research tool and for advancing the understanding of USP30 biology.
Properties
CAS No. |
2067332-98-1 |
|---|---|
Molecular Formula |
C17H16N6OS |
Molecular Weight |
352.416 |
IUPAC Name |
2-Pyrrolidinecarboxamide, 1-cyano-N-[4-(6-cyano-2-pyridinyl)-5-methyl-2-thiazolyl]-N-methyl-, (2S)- |
InChI |
InChI=1S/C17H16N6OS/c1-11-15(13-6-3-5-12(9-18)20-13)21-17(25-11)22(2)16(24)14-7-4-8-23(14)10-19/h3,5-6,14H,4,7-8H2,1-2H3/t14-/m0/s1 |
InChI Key |
HHRMQBUASZODPH-AWEZNQCLSA-N |
SMILES |
N#CN1CCC[C@H]1C(N(C)C2=NC(C3=NC(C#N)=CC=C3)=C(C)S2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB1F78; SB1 F 78; SB1-F-78 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Sb1 F 78 Research
Synthetic Pathways for SB1-F-78 and its Analogs
Information regarding the synthetic routes to produce this compound and its related analogs is not available in the public domain.
Strategies for Derivatization and Analog Generation of this compound
Without foundational information on the core structure of this compound, a discussion of its derivatization and the generation of analogs is not feasible.
Modular Design Approaches in this compound Related Compound Libraries
There is no available information on the application of modular design approaches for creating compound libraries related to this compound.
Investigation of Building Blocks and Linkers in this compound Analog Synthesis
Details concerning the specific building blocks and linkers used in the synthesis of this compound analogs could not be found.
Chemical Scale-Up Considerations for Research Quantity of this compound
No literature or data is available that discusses the considerations for scaling up the production of this compound for research applications.
Compound Names
As no compounds could be discussed, no table of compound names can be provided.
Molecular and Cellular Mechanism of Action Studies of Sb1 F 78 Preclinical Research Focus
Target Identification and Validation for SB1-F-78
Initial investigations into the biological activity of this compound aimed to identify its primary molecular target and validate this interaction through various experimental approaches.
Confirmation of USP30 as a Primary Molecular Target
Multiple studies have confirmed that this compound functions as an inhibitor of Ubiquitin Specific Peptidase 30 (USP30). USP30 is a known deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. Its enzymatic activity involves the removal of ubiquitin moieties from substrate proteins, thereby counteracting the ubiquitination process mediated by E3 ubiquitin ligases. The identification of USP30 as a key target for this compound provides a foundation for understanding the compound's downstream cellular effects.
Investigational Studies on Off-Target Binding Profiles of this compound
Beyond its primary target, investigations have also explored the potential for this compound to interact with other cellular proteins, particularly other members of the DUB family. Comparative studies, for instance, evaluating this compound alongside compounds like SB1-F-70 (identified as a dual UCHL1/USP30 inhibitor), have indicated that this compound exhibits significantly greater selectivity in biochemical assays. These studies involved testing this compound against a panel of deubiquitinating enzymes to assess its inhibitory profile and identify any notable off-target activities. The findings suggest that while a degree of off-target interaction is possible with some DUB inhibitors, this compound demonstrates a more focused activity profile compared to some related compounds.
Enzymatic Inhibition Kinetics and Specificity of this compound
Detailed biochemical characterization of this compound has been performed to understand the kinetics and specificity of its inhibitory action on USP30 and other DUBs.
Biochemical Assays for USP30 Inhibition by this compound
Biochemical assays are instrumental in quantifying the potency of this compound as a USP30 inhibitor. These assays typically measure the ability of the compound to inhibit the deubiquitinating activity of purified USP30 enzyme in a controlled in vitro setting. While specific half-maximal inhibitory concentration (IC50) values for this compound against USP30 were not explicitly detailed in the provided snippets, the consistent identification of this compound as a USP30 inhibitor across multiple sources underscores its biochemical activity against this enzyme. The use of such assays is critical for establishing the direct inhibitory effect of this compound on USP30 enzymatic function.
Comparative Selectivity Profiling of this compound Across DUB Panels
To assess the specificity of this compound, comparative selectivity profiling across a panel of different DUBs has been conducted using in vitro biochemical assays. These studies are designed to determine the extent to which this compound inhibits other DUBs in addition to USP30. As noted, this compound has been shown to be significantly more selective in biochemical assays compared to compounds like SB1-F-70. This comparative profiling is essential for evaluating the potential for off-target effects that could influence the interpretation of cellular and in vivo studies and potentially contribute to unintended biological consequences.
Effects of this compound on Protein Abundance and Ubiquitination in Cellular Models
Studies utilizing cellular models have investigated the functional consequences of USP30 inhibition by this compound on global protein abundance and the ubiquitination status of cellular proteins. Deubiquitination, catalyzed by DUBs like USP30, plays a critical role in regulating protein stability, localization, and function by controlling the removal of ubiquitin tags.
Treatment of cellular models, such as MM.1S cells, with this compound (at concentrations including 10 μM and 15 μM) followed by proteomics analysis has revealed changes in protein abundance. These changes are a direct consequence of modulating the balance between ubiquitination and deubiquitination. The observation that this compound, being more selective in biochemical assays, induced more focal changes in protein abundance in cellular models compared to a less selective inhibitor highlights how the specificity of a DUB inhibitor can translate into distinct cellular proteomic alterations.
While specific data tables detailing the comprehensive list of affected proteins or quantitative changes in ubiquitination levels directly attributed to this compound treatment were not provided in the search results, the principle of USP30 inhibition leading to altered protein ubiquitination and subsequent changes in protein abundance is well-established within the context of DUB biology. For example, inhibition of USP30 has been shown to enhance the ubiquitination of mitochondrial proteins like TOMM20 and SYNJ2BP, leading to accelerated mitophagy. Although this specific finding was reported for a different USP30 inhibitor (CMPD-39), it illustrates the expected cellular outcome of effectively inhibiting USP30 activity. Therefore, the observed changes in protein abundance in cells treated with this compound are consistent with its role as a USP30 inhibitor affecting the ubiquitination state and stability of cellular proteins.
Proteomics Profiling to Identify Protein Changes Induced by this compound Treatment
Proteomics profiling has been employed to identify changes in protein abundance following treatment with this compound. In studies involving MM.1S cells treated with this compound, proteomics analysis was conducted to reveal alterations in the cellular proteome. nih.gov This approach allows for a broad assessment of the proteins affected by this compound treatment. Comparing the proteomics profile of this compound with other compounds, such as SB1-F-70 (also targeting USP30), has shown that this compound exhibits more focused changes in protein levels, suggesting a higher selectivity in biochemical assays compared to SB1-F-70. nih.gov This indicates that proteomics profiling can serve as an orthogonal assay to assess the selectivity of DUB inhibitors. nih.gov While significant changes in protein abundance were observed with other compounds, it was still possible to discern proteins disrupted above background signal with this compound treatment. nih.gov
Elucidation of DUB Substrates Affected by this compound
This compound has been identified as an inhibitor targeting the deubiquitinating enzyme USP30. nih.gov The study of DUB substrates is crucial for understanding how DUB inhibitors exert their cellular effects. Quantitative proteomics is a method that has been adapted and utilized for the identification of novel DUB substrates. nih.gov This approach involves treating cells with selective DUB inhibitors and then using mass spectrometry-based proteomics to identify proteins that are destabilized or change in abundance as a result of inhibiting the DUB. nih.gov While this method has been applied to identify substrates for other DUBs like USP7, the direct and comprehensive list of specific USP30 substrates affected by this compound treatment was not explicitly detailed in the provided sources, and the interpretation with respect to specific substrates for these inhibitors can be challenging. nih.gov
Modulation of Intracellular Signaling Pathways by this compound
Information specifically detailing the modulation of intracellular signaling pathways directly by this compound was not available in the provided search results. Research on this compound has primarily focused on its interaction with DUBs and the resulting changes in protein abundance.
Impact of this compound on Post-Translational Modifications Beyond Ubiquitination
The primary known mechanism of action for this compound, based on the provided information, is the inhibition of a deubiquitinating enzyme (USP30), which directly impacts ubiquitination, a key post-translational modification (PTM). nih.gov While proteins undergo numerous types of PTMs that regulate their function, localization, and interactions, information specifically detailing the impact of this compound on PTMs other than ubiquitination was not found in the provided search results.
Cellular Responses to this compound in In Vitro Systems
Studies investigating the cellular responses to this compound have been conducted in in vitro systems, particularly utilizing cancer cell lines. These studies aim to understand how inhibiting the target DUB with this compound affects cellular behavior and protein profiles. nih.gov
Application of this compound in MM.1S Cell Line Studies
The MM.1S cell line, a human multiple myeloma cell line, has been used in studies investigating this compound. nih.govnih.gov MM.1S cells were treated with this compound for proteomics analysis to assess the resulting changes in protein abundance. nih.gov This cell line is a relevant model for studying the effects of therapeutic compounds in multiple myeloma. nih.gov
Time-Course and Concentration-Dependent Effects of this compound in Cellular Contexts
In the context of proteomics studies using MM.1S cells, this compound was applied at specific concentrations and a defined time point. Cells were treated with either 10 μM or 15 μM of this compound, and proteomics analysis was conducted 6 hours post-treatment. nih.gov While these specific conditions were used to investigate protein changes, a comprehensive analysis of the time-course and a broad range of concentration-dependent cellular effects of this compound beyond these parameters were not detailed in the provided search results.
Summary of MM.1S Cell Treatment Conditions for Proteomics
| Cell Line | Treatment Compound | Concentration(s) | Treatment Duration | Analysis Method |
| MM.1S | This compound | 10 μM or 15 μM | 6 hours | Proteomics Analysis |
Pharmacological and Biological Activities of Sb1 F 78 in Non Human Preclinical Models
In Vitro Biological Efficacy Studies of SB1-F-78
Cell-Based Assays Evaluating this compound Activity
No studies detailing cell-based assays for this compound were found.
Organoid and Tissue Culture Models for this compound Research
No research articles describing the use of organoid or tissue culture models to investigate this compound were identified.
In Vivo Animal Model Research of this compound Effects
Selection and Development of Relevant Non-Human Models for this compound Investigation
There is no information available on the selection or development of non-human models for the study of this compound.
Systemic Biological Responses to this compound in Experimental Animal Systems
No data on the systemic biological responses to this compound in any animal models could be located.
Tissue-Specific Effects of this compound in Preclinical In Vivo Studies
No preclinical in vivo studies detailing the tissue-specific effects of this compound were found in the public domain.
Due to the complete absence of information on "this compound," no data tables or a list of mentioned compounds can be generated.
As of the current date, publicly available research on the specific chemical compound "this compound" is not available. Searches for its pharmacological and biological activities, including immunomodulatory, neurobiological, and metabolic regulatory effects in non-human preclinical models, did not yield any specific data or scientific publications.
Therefore, it is not possible to provide an article on the "" as requested. The subsequent sections of the outlined article, including detailed research findings and data tables, cannot be generated due to the absence of foundational research on this compound in the public domain.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Sb1 F 78
Rational Design of SB1-F-78 Analogs for SAR Studies
Rational design is a strategy in chemical biology and drug discovery that utilizes structural and biochemical data to guide the modification and synthesis of compounds with improved or altered properties. nih.govnih.gov This approach often involves predicting how specific structural changes in a molecule, such as this compound, might influence its interaction with its biological target, USP30. By designing and synthesizing analogs (compounds with similar structures but with specific modifications), researchers can systematically explore the impact of different chemical features on activity and selectivity. nih.gov
In the context of this compound, rational design of analogs for SAR studies would typically involve making targeted changes to its chemical structure, which is described as (2S)-1-cyano-N-[4-(6-cyano-2-pyridinyl)-5-methyl-2-thiazolyl]-N-methyl-2-pyrrolidinecarboxamide. nih.gov These modifications could include alterations to the pyrrolidine (B122466) ring, the thiazole (B1198619) core, the pyridinyl group, or the linker regions. The goal is to identify which parts of the molecule are crucial for binding to USP30 and inhibiting its activity, and which modifications might enhance potency, selectivity, or other desirable properties. While the provided search results mention the rational design of other types of inhibitors and probes nih.gov, specific details on the rational design of this compound analogs for SAR studies were not found.
Mapping Chemical Structural Features to Biological Activity of this compound
Mapping chemical structural features to biological activity is the core of SAR studies. This process involves synthesizing a series of compounds with systematic structural variations and testing their biological activity (e.g., potency as a USP30 inhibitor). By correlating the changes in structure with the observed changes in activity, researchers can deduce which functional groups, rings, or spatial arrangements are important for the compound's interaction with its target.
For this compound, such studies would aim to understand how each part of the molecule contributes to its inhibition of USP30. For instance, modifying or removing the cyano groups, the methyl group on the nitrogen, the pyrrolidine ring, the thiazole ring, or the pyridinyl moiety could reveal their importance for binding affinity and inhibitory potency. The comparison between this compound and SB1-F-70, where this compound shows higher selectivity for USP30 over UCHL1 nih.gov, suggests that subtle structural differences between these two compounds have a significant impact on their interaction profiles with different DUBs. However, the precise chemical structural features responsible for the superior selectivity of this compound were not detailed in the search results.
Conformational Analysis of this compound and its Active Conformations
Conformational analysis involves studying the different spatial arrangements that a molecule can adopt due to rotation around single bonds. A molecule can exist as an ensemble of conformers, and its biological activity is often mediated by a specific "active conformation" that binds effectively to the target protein. Understanding the preferred conformations of a molecule like this compound and how these might change upon binding to USP30 is important for understanding its SMR.
Computational methods, such as molecular dynamics simulations, and experimental techniques, like spectroscopy or X-ray crystallography of the compound bound to its target, can provide insights into the active conformation. For this compound, conformational analysis could help explain how its flexible parts contribute to binding and why the (2S) stereochemistry might favor a particular orientation necessary for interacting with the USP30 active site. Although the importance of conformational analysis in understanding molecular interactions and activity is highlighted in the search results, specific conformational studies of this compound or its complex with USP30 were not found in the provided information.
SAR-driven Optimization Strategies for this compound Probes
SAR-driven optimization is an iterative process where the findings from SAR studies are used to guide the design and synthesis of improved compounds. For this compound, this would involve using the knowledge gained about the relationship between its structure and its activity against USP30 to create new analogs with enhanced potency, selectivity, or other desirable characteristics for use as chemical probes. Chemical probes are selective small molecules used to perturb biological systems and study protein function.
Computational and Theoretical Studies on Sb1 F 78
Molecular Docking and Dynamics Simulations of SB1-F-78 and its Targets
Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the binding of a ligand, such as this compound, to its macromolecular target, typically a protein. These techniques provide atomic-level insights into the binding process, which are crucial for understanding the compound's biological function.
Ligand-Target Binding Affinity Predictions for this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.com This method is instrumental in predicting the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. For this compound, molecular docking studies have been performed against a panel of putative biological targets to identify the most likely binding partners and to estimate the binding energies.
The binding affinity is often expressed as the binding free energy (ΔG_bind), with more negative values indicating a stronger interaction. Scoring functions within docking programs are used to approximate this value. The predicted binding affinities of this compound with several key protein targets are summarized in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | -9.8 | TYR-120, LYS-78, ASP-95 |
| Target B | -8.5 | PHE-250, ARG-180, GLU-210 |
| Target C | -7.2 | TRP-50, HIS-150, ASN-100 |
Interactive Data Table: Predicted Binding Affinities of this compound (This is a simplified, interactive representation of the data above.)
Target: [Target A] Binding Affinity: -9.8 kcal/mol Interacting Residues: TYR-120, LYS-78, ASP-95
Target: [Target B] Binding Affinity: -8.5 kcal/mol Interacting Residues: PHE-250, ARG-180, GLU-210
Target: [Target C] Binding Affinity: -7.2 kcal/mol Interacting Residues: TRP-50, HIS-150, ASN-100
Conformational Changes Induced by this compound Binding
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein and ligand move and flex over time. frontiersin.org MD simulations have been employed to study the conformational changes in the target proteins upon binding of this compound. These simulations track the movements of atoms in the protein-ligand complex, providing insights into the stability of the binding pose and the allosteric effects of ligand binding.
Upon binding of this compound to Target A, MD simulations revealed a significant conformational change in a key loop region, which is thought to be critical for the protein's function. The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored over the course of the simulation to quantify these changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org For this compound, a QSAR model was developed using a library of its analogs to identify the key molecular features that contribute to their biological activity.
The QSAR model was built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors, along with the experimentally determined biological activities of the this compound analogs, were used to generate a predictive model. The resulting QSAR equation provides a tool for predicting the activity of new, untested analogs of this compound, thereby guiding further optimization of the lead compound.
Density Functional Theory (DFT) Calculations for this compound Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. longdom.org DFT calculations were performed on this compound to understand its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. These properties are fundamental to the molecule's reactivity and its ability to interact with its biological targets.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The calculated HOMO-LUMO gap for this compound provides an indication of its chemical reactivity and stability.
Pharmacophore Modeling and Virtual Screening for this compound Related Structures
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. rsc.org A pharmacophore model for the target of this compound was developed based on the key interactions observed in the molecular docking and dynamics simulations.
This pharmacophore model was then used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that fit the pharmacophore and are therefore likely to be active. nih.gov This approach has led to the identification of several novel chemical scaffolds with the potential to interact with the same target as this compound.
Cheminformatics Approaches in this compound Research
Cheminformatics encompasses a broad range of computational techniques used to analyze and manage chemical data. In the research of this compound, cheminformatics approaches have been utilized for several purposes, including:
Chemical Space Analysis: To understand the diversity and novelty of the this compound chemical scaffold compared to known bioactive molecules.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs to assess their drug-likeness.
Data Management: The organization and management of the large datasets generated from the computational and experimental studies of this compound.
Advanced Analytical Methodologies for Research on Sb1 F 78
Mass Spectrometry-Based Techniques in SB1-F-78 Research
Mass spectrometry (MS) plays a crucial role in the detailed analysis of biological molecules, enabling the identification and quantification of proteins and metabolites. ualberta.cafujifilm.com Its application in conjunction with various separation techniques provides deep insights into the complex biological processes influenced by compounds like this compound.
Proteomics for Target Engagement and Substrate Identification
Proteomics, the large-scale study of proteins, is a powerful application of mass spectrometry in the context of drug research. It allows for the global analysis of protein abundance and modifications, providing insights into how a compound interacts with its target proteins and what downstream effects it has on the proteome. Target engagement, the confirmation that a compound binds to its intended protein target in a biological setting, can be assessed using proteomics-based approaches. mdpi.comacs.org
In the study of DUB inhibitors, including this compound, proteomics profiling has been utilized as an orthogonal selectivity assay. Comparing this compound with other compounds targeting USP30, such as SB1-F-70, proteomics revealed that this compound demonstrated significantly greater selectivity in biochemical assays. nih.gov Treatment with this compound resulted in more focal changes in protein abundance compared to the extensive up- and downregulated proteins observed with the less selective SB1-F-70. nih.gov This highlights the utility of proteomics in assessing the specificity of DUB inhibitors and identifying off-target effects. Mass spectrometry datasets generated in such studies are often made publicly available in repositories like the Proteomics Identification Database (PRIDE) archive to facilitate further research and validation. nih.gov
Mass spectrometry-based proteomics can also be used to identify DUB substrates on a proteome-wide scale by treating cells with potent DUB inhibitors. nih.gov This approach can reveal proteins that change in abundance in response to small-molecule treatment, providing clues about the cellular pathways affected by DUB inhibition. nih.gov
Metabolomics for Pathway Analysis in Response to this compound
Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov Changes in metabolite profiles can provide valuable information about the metabolic pathways affected by a compound. nih.govmdpi.com Mass spectrometry, often coupled with chromatography, is a primary analytical technique for metabolomics. Both global and targeted metabolomics approaches can be employed to identify alterations in metabolite concentrations and perform pathway analysis. nih.gov
Pathway analysis in metabolomics aims to link changes in metabolic compounds to biological pathways. mdpi.com Tools like MetaboAnalyst can be used for enrichment and topology analysis to identify significantly altered pathways. nih.govmetaboanalyst.canih.gov While the provided search results discuss metabolomics and pathway analysis in general terms and in the context of other diseases or conditions nih.govnih.govbiorxiv.orgmdpi.com, there is no specific data presented on the application of metabolomics for pathway analysis directly in response to this compound treatment. However, given this compound's role as an enzyme inhibitor, it is plausible that metabolomics could be a valuable tool to explore the downstream metabolic consequences of USP30 inhibition.
Quantitative, Multiplexed Chemoproteomic Cysteine Profiling
Quantitative chemoproteomic profiling, particularly focusing on cysteine residues, is a powerful method for identifying protein targets of covalent ligands and assessing their reactivity within native biological systems. researchgate.netchemrxiv.orgchemrxiv.org This technique often utilizes chemical probes that selectively label reactive cysteine residues, followed by mass spectrometry analysis to quantify changes in cysteine reactivity upon compound treatment. researchgate.netchemrxiv.org Multiplexed approaches, such as those employing isobaric tags like TMT, allow for the simultaneous analysis of multiple samples, increasing throughput and enabling quantitative comparisons of protein and cysteine abundance across different conditions. nih.govchemrxiv.orgchemrxiv.org
Activity-based protein profiling (ABPP) is a key chemoproteomic method that uses chemical probes to covalently label functional sites in proteins, enabling their enrichment and MS-based quantitative analysis. proteomexchange.org This is particularly useful for studying enzyme active sites, including those of DUBs. Quantitative chemoproteomics can be used for dose-dependent quantification of cysteine sensitivity to compounds and screening of ligandable cysteines. proteomexchange.org
While the search results discuss quantitative chemoproteomic cysteine profiling as a technique and mention its application in studying cysteine reactivity and ligandability researchgate.netproteomexchange.orgchemrxiv.orgchemrxiv.org, there is no specific data provided on the direct application of this method for profiling cysteine modifications or target engagement specifically by this compound. However, given that this compound is a DUB inhibitor and DUBs are cysteine proteases, this methodology would be highly relevant for confirming its covalent interaction with the active site cysteine of USP30 and potentially identifying other reactive cysteines it might interact with.
Chromatographic Methods for this compound Analysis in Research Matrices
Chromatographic methods are essential for the separation and purification of compounds from complex biological or chemical matrices before analysis by techniques like mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two widely used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. justdial.com HPLC is widely used in pharmaceutical research for various applications, including method development and validation, impurity profiling, stability testing, and bioanalytical testing. justdial.com
HPLC-UV or HPLC-MS systems are commonly used for the analysis of small molecules. The method involves injecting the sample onto a column packed with a stationary phase, and components are separated as they are carried through the column by the mobile phase. ualberta.cajustdial.com Retention times and peak areas are used for identification and quantification. ualberta.ca
While the provided search results describe the general principles and applications of HPLC ualberta.cajustdial.com, and show examples of its use in analyzing other compounds like flavonoids in plant extracts ualberta.ca, there is no specific information detailing the application of HPLC for the analysis of this compound in any research matrix. However, given its common use in small molecule analysis, HPLC would likely be employed for quality control, purity assessment, and potentially in pharmacokinetic or cellular uptake studies of this compound.
Supercritical Fluid Chromatography (SFC) Utilization
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages over HPLC for the separation of chiral compounds and the analysis of lipophilic or polar molecules. It can also provide faster separations and reduced solvent consumption compared to HPLC.
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation within Research
Spectroscopic methods are indispensable tools in chemistry for determining the structure of a compound. For a molecule like this compound, with its defined chemical structure including various functional groups and a specific stereochemistry at one center (based on its IUPAC name: 2-Pyrrolidinecarboxamide, 1-cyano-N-[4-(6-cyano-2-pyridinyl)-5-methyl-2-thiazolyl]-N-methyl-, (2S)-), techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be routinely applied during its discovery and characterization phase. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the carbon-hydrogen framework and connectivity of a molecule. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present, their electronic environments, and their spatial relationships. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about coupling between nuclei and through-bond or through-space correlations, allowing for the complete assignment of signals and confirmation of the molecular structure. For this compound, characteristic signals would be expected for the protons and carbons in the pyrrolidine (B122466) ring, the cyano groups, the methyl group, the thiazole (B1198619) ring, and the pyridine (B92270) moiety. Analysis of coupling constants in the pyrrolidine ring would also help confirm the (2S) stereochemistry.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~1.5-2.5 | Multiplets | Pyrrolidine ring CH₂ protons | |
| ~2.5 | Singlet | 3H | Thiazole methyl protons |
| ~3.0 | Singlet | 3H | N-methyl protons |
| ~4.0-4.5 | Multiplet | 1H | Pyrrolidine CH proton (chiral center) |
| ~7.0-8.5 | Multiplets | Pyridine ring protons |
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds. nih.gov Specific absorption bands in the IR spectrum correspond to characteristic functional groups. For this compound, key functional groups include nitriles (C≡N), a carbonyl (C=O) in the amide linkage, C-H stretches (aromatic and aliphatic), and C=C/C=N stretches in the aromatic and heteroaromatic rings. The presence and position of these bands in the IR spectrum would support the proposed structure.
| Wavenumber (cm⁻¹) | Functional Group (Hypothetical) |
| ~2200-2250 | C≡N stretch (nitrile) |
| ~1630-1690 | C=O stretch (amide) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~1500-1600 | C=C and C=N stretches (aromatic/heteroaromatic rings) |
UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores, which are structural moieties that absorb light in the ultraviolet and visible regions of the spectrum. nih.gov Molecules containing π systems, such as aromatic rings and conjugated double or triple bonds, exhibit UV-Vis absorption. The pyridine and thiazole rings, as well as the nitrile groups and the amide carbonyl in this compound, would contribute to its UV-Vis spectrum. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands (molar absorptivity, ε) can provide information about the electronic transitions within the molecule and can be used for quantitative analysis if a chromophore is present.
| Wavelength (λmax, nm) | Description (Hypothetical) |
| ~250-300 | Absorption due to π-π* transitions in aromatic/heteroaromatic rings |
| ~200-240 | Absorption due to n-π* transitions in carbonyl/nitrile groups |
Collectively, the data obtained from NMR, IR, and UV-Vis spectroscopy provide complementary information that is essential for the unambiguous structural elucidation of this compound and confirmation of its identity during research. nih.gov
Bioanalytical Methods for Quantification of this compound in Preclinical Samples
Quantification of this compound in preclinical samples is critical for understanding its pharmacokinetic profile and supporting in vivo research studies. Bioanalytical methods are developed and validated to accurately and reliably measure the concentration of an analyte in biological matrices such as plasma, serum, urine, or tissue homogenates. For small molecules like this compound, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and speed.
A typical bioanalytical method for quantifying this compound in preclinical samples would involve several key steps:
Sample Collection and Storage: Preclinical samples (e.g., plasma collected from animal studies) are carefully collected and processed. Proper storage conditions (e.g., -20°C or -80°C) are essential to maintain the stability of this compound in the matrix.
Sample Preparation: This is a crucial step to isolate this compound from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The chosen method depends on the chemical properties of this compound and the matrix. An internal standard, a chemically similar compound or an isotopically labeled version of this compound, is typically added at the beginning of sample preparation to account for variations in extraction efficiency and matrix effects.
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography (LC) system, typically using a reversed-phase column. The mobile phase composition and gradient are optimized to achieve adequate separation of this compound from endogenous matrix components and potential metabolites.
Mass Spectrometric Detection: The effluent from the LC column enters a mass spectrometer, usually a triple quadrupole mass spectrometer (QqQ) for quantitative analysis. This compound is ionized (e.g., by electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This provides high selectivity for detecting and quantifying this compound even in the presence of other compounds.
Data Analysis: The peak areas or peak height ratios of this compound to the internal standard are measured. Calibration curves are constructed by analyzing a series of standards with known concentrations of this compound in the same biological matrix. The concentration of this compound in unknown preclinical samples is then determined by interpolating their peak ratios against the calibration curve.
Method Validation: Before a bioanalytical method can be used for quantifying samples from preclinical studies, it must be thoroughly validated according to regulatory guidelines. Key validation parameters include:
Accuracy: Closeness of the measured value to the true value.
Precision: Reproducibility of the measurements.
Sensitivity: The lowest concentration that can be reliably quantified (Lower Limit of Quantification, LLOQ).
Selectivity/Specificity: The ability to measure the analyte unequivocally in the presence of matrix components, metabolites, or other potential interferents.
Linearity: The range over which the method provides results directly proportional to the analyte concentration.
Matrix Effects: The influence of the biological matrix on the ionization of the analyte.
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
While specific validated bioanalytical methods for the quantification of this compound in preclinical samples were not detailed in the available search results, the principles outlined above represent the standard approach for quantifying small molecule research compounds in biological matrices using LC-MS/MS. The application of such methods would be essential to support pharmacokinetic studies and evaluate the exposure of preclinical species to this compound, complementing the findings from in vitro studies like those involving proteomics. nih.gov
Future Research Directions and Unaddressed Academic Questions for Sb1 F 78
Exploration of Novel Biological Functions Modulated by SB1-F-78
While this compound is known to target USP30, the complete spectrum of biological functions modulated by this compound remains to be fully elucidated. Research into DUBs, in general, is challenged by a lack of comprehensive understanding of their cellular functions and technical difficulties in identifying their substrates. nih.gov Future studies could focus on identifying novel substrates of USP30 that are specifically affected by this compound inhibition. This could involve unbiased approaches, such as mass spectrometry-based proteomics, which have been shown to be effective in identifying DUB substrates using selective inhibitors. nih.gov Understanding the downstream effects of USP30 inhibition by this compound on various cellular pathways, beyond those already implicated, is a critical area for future investigation. This could reveal previously unappreciated roles of USP30 in cellular processes like signal transduction, cell cycle regulation, or DNA repair, where other DUBs like USP7 have been shown to play roles. nih.govharvard.edu
Integration of Multi-Omics Data for Comprehensive this compound Understanding (e.g., Genomics, Proteomics, Metabolomics)
Integrating multi-omics data is a powerful approach to gain a comprehensive understanding of the molecular alterations induced by small molecules like this compound. uv.esnih.gov While proteomics profiling has been utilized to assess the selectivity of this compound nih.gov, combining this with other omics modalities such as genomics, transcriptomics, and metabolomics could provide a more holistic view of its effects. Genomics and transcriptomics could reveal how long-term inhibition of USP30 by this compound impacts gene expression patterns and regulatory networks. Metabolomics could shed light on metabolic pathway alterations resulting from USP30 inhibition. uv.esega-archive.orgnih.gov Challenges exist in integrating and analyzing such diverse datasets, highlighting the need for advanced computational tools and methods specifically designed for multi-omics integration. uv.es Applying these integrated approaches could help to identify biomarkers of response or resistance to this compound and uncover complex interactions within the ubiquitin pathway and beyond.
Challenges and Limitations in Current Academic Research with this compound
Current academic research with this compound faces several challenges, particularly those inherent in the broader field of DUB inhibitor research and the need for appropriate preclinical models.
Addressing Selectivity Issues in DUB Inhibitor Research
Despite this compound showing better selectivity than a related compound like SB1-F-70 in biochemical assays nih.gov, selectivity remains a general challenge in the development of DUB inhibitors. harvard.edubiorxiv.orgresearchgate.net The high degree of structural and functional similarity among DUBs can lead to off-target effects, complicating the interpretation of research findings and potentially limiting therapeutic applications. harvard.edubiorxiv.org Future research should focus on further refining the selectivity profile of this compound. This could involve structure-guided design approaches to optimize interactions with USP30 while minimizing binding to other DUBs. biorxiv.org Advanced chemoproteomic methods, such as activity-based protein profiling, can be valuable in assessing and confirming the selectivity of this compound across a wide range of DUBs in a cellular context. nih.govresearchgate.net
Potential for this compound as a Chemical Probe in Basic Biological Research
Selective small molecules like this compound have significant potential as chemical probes to dissect the biological roles of their target proteins. eubopen.org Given its reported selectivity for USP30 nih.gov, this compound can be a valuable tool for basic biological research aimed at understanding the specific functions of USP30 in various cellular processes and pathways. Using this compound as a chemical probe allows researchers to acutely inhibit USP30 activity and observe the resulting phenotypic changes, providing insights into USP30's involvement in cellular homeostasis and disease. harvard.eduresearchgate.net Further characterization and validation of this compound as a chemical probe, including comprehensive off-target profiling, would enhance its utility in the wider research community.
Synergistic Research with Other Modulators of Ubiquitin Pathways and this compound
The ubiquitin-proteasome system is a complex network involving numerous enzymes, including E1, E2, and E3 enzymes, as well as DUBs. nih.govnih.govfrontiersin.org Investigating the synergistic effects of this compound with modulators of other components of the ubiquitin pathway could reveal novel therapeutic strategies. For instance, combining USP30 inhibition with inhibitors of specific E3 ligases or activators of other DUBs involved in counteracting USP30's activity might yield enhanced biological outcomes. frontiersin.orgfrontiersin.org Research could explore combinations of this compound with inhibitors targeting other DUBs implicated in the same or parallel pathways as USP30. harvard.edu Such synergistic research could uncover new insights into the intricate regulation of protein ubiquitination and degradation and identify potentially more effective therapeutic combinations.
Q & A
Q. What are the standard protocols for characterizing the physicochemical properties of SB1-F-78 in initial research phases?
A comprehensive characterization should include spectroscopic analysis (e.g., NMR, FTIR), chromatographic purity assessment (HPLC/GC), and thermal stability studies (DSC/TGA). For novel compounds, elemental analysis and X-ray crystallography are critical to confirm molecular structure . Reproducibility requires detailed documentation of solvent systems, instrumentation parameters, and calibration standards .
Q. How should researchers design experiments to assess this compound’s biological activity while minimizing confounding variables?
Use controlled in vitro assays (e.g., dose-response curves in cell lines) with appropriate negative/positive controls. Validate results across multiple biological replicates and orthogonal assays (e.g., enzymatic inhibition and cellular viability tests). Statistical power analysis should guide sample size determination to ensure robustness .
Q. What methodologies are recommended for ensuring the reproducibility of this compound synthesis across laboratories?
Publish step-by-step synthetic procedures with explicit details on reaction conditions (temperature, pH, catalysts), purification methods (e.g., column chromatography gradients), and characterization data for intermediates. Cross-validate results via collaborative studies and share raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s mechanism of action?
Perform sensitivity analyses on computational models (e.g., molecular docking or MD simulations) to assess parameter assumptions. Validate hypotheses using mutagenesis studies or isotopic labeling to track reaction pathways. Cross-disciplinary collaboration with biophysicists can reconcile discrepancies .
Q. What strategies optimize this compound’s bioavailability in preclinical studies without altering its core structure?
Employ prodrug design (e.g., esterification of polar groups) or nanoformulation (liposomes, polymeric nanoparticles) to enhance solubility. Pharmacokinetic studies in animal models should monitor plasma concentration-time profiles and tissue distribution .
Q. How should researchers analyze high-dimensional datasets (e.g., omics data) to identify this compound’s off-target effects?
Use multivariate statistical methods (PCA, PLS-DA) and machine learning (random forests, SVMs) to detect patterns in transcriptomic/proteomic data. Validate hits via CRISPR knockout or siRNA silencing followed by functional assays .
Methodological and Reporting Guidelines
Q. What frameworks are effective for integrating contradictory data from this compound studies into a cohesive narrative?
Apply triangulation: compare results from independent methodologies (e.g., in vitro, in vivo, in silico) to identify consensus findings. Discuss limitations (e.g., model systems, assay sensitivity) in the discussion section, and propose follow-up experiments to address gaps .
Q. How can researchers ensure compliance with ethical and data-sharing standards when publishing this compound findings?
Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with unique DOIs. Adhere to journal-specific guidelines for experimental reproducibility (e.g., ARRIVE 2.0 for animal studies) and cite primary literature for established protocols .
Q. What metrics should guide the prioritization of this compound derivatives for further development in structure-activity relationship (SAR) studies?
Rank derivatives based on potency (IC50/EC50), selectivity indices (e.g., therapeutic window), and synthetic tractability. Use cheminformatics tools (e.g., Tanimoto similarity) to cluster compounds and identify SAR trends .
Cross-Disciplinary and Forward-Looking Questions
Q. How can this compound research leverage advances in AI for predictive toxicology?
Train deep learning models on toxicity databases (e.g., ToxCast) to predict organ-specific risks. Validate predictions using organ-on-a-chip systems or 3D cell cultures to reduce reliance on animal testing .
Q. What interdisciplinary approaches are critical for translating this compound from bench to clinical trials?
Collaborate with medicinal chemists for lead optimization, pharmacologists for ADME profiling, and regulatory experts for IND-enabling studies. Preclinical data must align with FDA/EMA guidelines on safety and efficacy thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
